三氟氧钒

描述

科学研究应用

Trifluorooxovanadium has several applications in scientific research:

Organic Synthesis: Used as an oxidizing agent for the synthesis of complex organic molecules, such as vancomycin and its analogues.

Catalysis: Employed in catalytic processes due to its ability to facilitate various chemical reactions.

Material Science: Investigated for its potential use in the development of advanced materials with unique properties.

Biological Studies: Explored for its effects on biological systems, particularly in the context of enzyme inhibition.

作用机制

Target of Action

Trifluorooxovanadium, also known as Vanadium oxytrifluoride, is postulated to act through the inhibition of protein tyrosine phosphatases (PTPs) . PTPs are enzymes that regulate various signaling pathways in cells, including insulin signaling .

Mode of Action

The compound’s interaction with its targets involves the inhibition of PTPs . This inhibition can lead to changes in the regulation of signaling pathways within cells . The precise mechanism of action remains elusive .

Biochemical Pathways

These pathways include insulin signaling, which is critical for the regulation of glucose metabolism .

Pharmacokinetics

It is known that the compound is sensitive to moisture , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of Trifluorooxovanadium’s action are largely dependent on its role as a PTP inhibitor . By inhibiting PTPs, the compound can potentially alter cellular signaling pathways, leading to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trifluorooxovanadium. For instance, the compound’s sensitivity to moisture suggests that humidity levels could impact its stability and effectiveness

生化分析

Biochemical Properties

It is known that in organic synthesis, Trifluorooxovanadium is used for the oxidative coupling of phenols .

Cellular Effects

It is known that exposure to high concentrations of fluoride, such as in Trifluorooxovanadium, can result in a wide array of toxicity phenotypes, including oxidative stress, organelle damage, and apoptosis in single cells

Molecular Mechanism

It is known that Trifluorooxovanadium reacts with hexamethyldisiloxane to give vanadium dioxide fluoride This suggests that Trifluorooxovanadium may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

准备方法

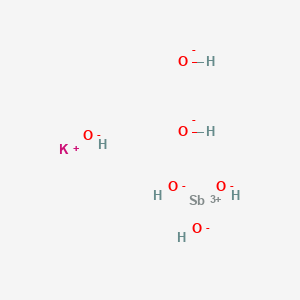

Synthetic Routes and Reaction Conditions: Trifluorooxovanadium can be synthesized through the reaction of vanadium pentoxide (V₂O₅) with hydrogen fluoride (HF) and oxygen (O₂) at elevated temperatures. The reaction proceeds as follows: [ \text{V}_2\text{O}_5 + 6\text{HF} + \text{O}_2 \rightarrow 2\text{VOF}_3 + 3\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of trifluorooxovanadium involves the chlorination of vanadium-containing ores followed by fluorination. The process typically includes the following steps:

Chlorination: Vanadium ores are treated with chlorine gas to produce vanadium oxychloride (VOCl₃).

Fluorination: Vanadium oxychloride is then reacted with hydrogen fluoride to yield trifluorooxovanadium.

化学反应分析

Types of Reactions: Trifluorooxovanadium undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis, particularly in the oxidative coupling of phenols.

Reduction: It can be reduced to vanadium dioxide fluoride (VO₂F) when reacted with hexamethyldisiloxane.

Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other ligands.

Common Reagents and Conditions:

Oxidative Coupling: Typically involves trifluoroacetic acid as a solvent.

Reduction: Hexamethyldisiloxane is used as a reducing agent.

Major Products:

Oxidative Coupling: Produces coupled phenolic compounds.

Reduction: Produces vanadium dioxide fluoride (VO₂F).

相似化合物的比较

Vanadium Oxychloride (VOCl₃): Similar in structure but contains chlorine instead of fluorine.

Vanadium Oxybromide (VOBr₃): Contains bromine instead of fluorine.

Vanadium Pentafluoride (VF₅): Another vanadium fluoride compound with different properties.

Uniqueness: Trifluorooxovanadium is unique due to its specific combination of vanadium, oxygen, and fluorine atoms, which confer distinct chemical properties. Its ability to act as an oxidizing agent and participate in various chemical reactions makes it valuable in organic synthesis and catalysis.

属性

IUPAC Name |

oxovanadium;trihydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.O.V/h3*1H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQFLEDKAVLHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

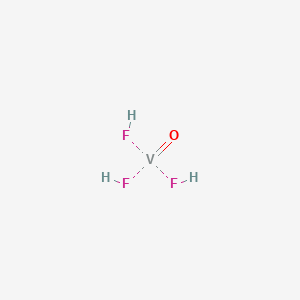

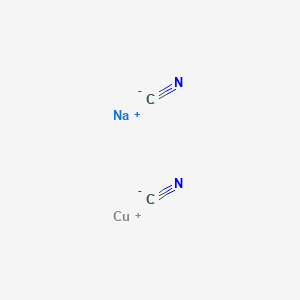

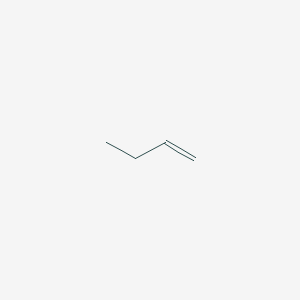

O=[V].F.F.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3H3OV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045977 | |

| Record name | Vanadium(V) oxytrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.960 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13709-31-4 | |

| Record name | Vanadium oxytrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium(V) oxytrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluorooxovanadium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the primary applications of Vanadium oxytrifluoride in organic synthesis?

A1: Vanadium oxytrifluoride serves as a versatile oxidizing agent in organic synthesis. Notably, it facilitates the synthesis of phenanthridines from N-arylbenzylamines. [, ] This reaction requires four equivalents of vanadium oxytrifluoride for optimal results. [] Additionally, vanadium oxytrifluoride enables the intramolecular oxidation of 1,4-diarylbutanes, yielding dibenzo[a, c]cyclooctenes, which are valuable intermediates in synthesizing lignans like (±)-deoxyschizandrin. []

Q2: How does the structure of Vanadium oxytrifluoride influence its reactivity?

A2: While the provided research doesn't delve into the specific structure-activity relationship (SAR) of Vanadium oxytrifluoride, it's understood that its oxidizing power stems from the vanadium center's ability to readily accept electrons. Further research focusing on modifications to the fluorine ligands could provide insights into optimizing its reactivity and selectivity for specific applications.

Q3: What spectroscopic techniques are used to characterize Vanadium oxytrifluoride?

A3: Raman and infrared (IR) spectroscopy are instrumental in characterizing Vanadium oxytrifluoride. [] These techniques provide insights into the molecule's vibrational modes, allowing researchers to identify its presence in various states (vapor, dissolved, solid) and differentiate it from its mixed oxytrihalide counterparts. [] Additionally, mass spectrometry has been employed to determine thermochemical properties of Vanadium oxytrifluoride. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)